N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that features a thiadiazole ring, a nitrophenyl group, and a naphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The nitrated phenyl thiadiazole is then coupled with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of naphthalene-2-carboxylic acid and the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitrophenyl and thiadiazole groups suggests possible antimicrobial, antifungal, and anticancer activities. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or dyes. Its structural properties make it a candidate for applications requiring specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiadiazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
- N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
- N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the naphthalene carboxamide moiety. These structural features confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Conclusion
This compound is a compound of significant interest in various scientific fields Its synthesis, reactivity, and potential applications in chemistry, biology, medicine, and industry make it a valuable subject for ongoing research
Properties
IUPAC Name |
N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S/c24-17(14-9-8-12-4-1-2-5-13(12)10-14)20-19-22-21-18(27-19)15-6-3-7-16(11-15)23(25)26/h1-11H,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPBPCKBGMBNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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